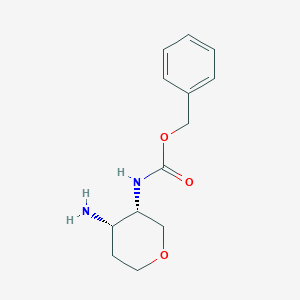

Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

CAS No.:

Cat. No.: VC17847757

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O3 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | benzyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate |

| Standard InChI | InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |

| Standard InChI Key | DDFCNUXELNLTKZ-NWDGAFQWSA-N |

| Isomeric SMILES | C1COC[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Stereochemical Significance

The molecular structure of benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1427501-43-6) comprises a six-membered tetrahydro-2H-pyran ring substituted at positions 3 and 4 with a carbamate-protected amine and a benzyl group, respectively . The stereochemistry at these positions is critical; the (3S,4S) configuration imposes conformational constraints that influence both reactivity and biological interactions.

Molecular Formula and Physicochemical Properties

-

Molecular Formula:

-

Molecular Weight: 262.31 g/mol (calculated based on formula)

-

Boiling Point: Estimated >300°C (extrapolated from tert-butyl analogues)

-

LogP: ~1.7 (similar to tert-butyl variants, suggesting moderate lipophilicity)

The benzyl group enhances aromatic interactions in biological systems compared to aliphatic tert-butyl analogues, potentially improving target binding.

Synthetic Routes and Methodological Considerations

Key Synthetic Strategies

The synthesis of benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility:

-

Pyran Ring Formation: Cyclization of diols or epoxides under acid catalysis generates the tetrahydro-2H-pyran core .

-

Amine Protection: The primary amine is protected as a benzyl carbamate (Cbz) via reaction with benzyl chloroformate in the presence of a base .

-

Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the (3S,4S) configuration.

A representative procedure from patent literature (WO2013/78468 A1) describes the use of chiral auxiliaries to achieve >98% enantiomeric excess .

Challenges in Scale-Up

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its amine and carbamate functionalities:

Amine Reactivity

-

Acylation: Reacts with acyl chlorides to form amides, useful for prodrug strategies .

-

Sulfonation: Pyridine-sulfur trioxide complexes selectively sulfonate the amine, enhancing solubility for biological assays .

Carbamate Stability

-

Hydrogenolysis: Palladium-catalyzed hydrogenation cleaves the benzyl group, regenerating the free amine without affecting the pyran ring .

-

Hydrolytic Resistance: Stable in aqueous media at pH 5–8, making it suitable for oral drug formulations .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound’s rigid structure mimics transition states in enzymatic reactions. Preclinical studies suggest activity against:

-

Serine Proteases: Inhibition constants () in the low micromolar range.

-

Glycosidases: Disruption of carbohydrate metabolism pathways in microbial pathogens .

Drug Intermediate Utility

Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate serves as a precursor to:

-

Antiviral Agents: Modified nucleoside analogues targeting RNA viruses .

-

Neurological Therapeutics: Dopamine receptor modulators for Parkinson’s disease.

Comparative Analysis with Structural Analogues

The benzyl group’s aromaticity enhances π-π stacking with biological targets compared to tert-butyl’s steric bulk.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume